molecular formula C29H29N5O4S B10918070 3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918070
M. Wt: 543.6 g/mol
InChI Key: FYVXRBAMWNBWHL-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes cyclopropyl groups, a morpholinylsulfonylphenyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl groups, the morpholinylsulfonylphenyl group, and the phenyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up the synthesis process and optimizing reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antiproliferative and antibacterial properties. In medicine, it is being explored for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents, such as 3,6-dicyclopropyl-N’-[(Z)-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide . These compounds share a common core structure but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C29H29N5O4S

Molecular Weight

543.6 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H29N5O4S/c35-29(30-21-10-12-23(13-11-21)39(36,37)33-14-16-38-17-15-33)24-18-25(19-6-7-19)31-28-26(24)27(20-8-9-20)32-34(28)22-4-2-1-3-5-22/h1-5,10-13,18-20H,6-9,14-17H2,(H,30,35)

InChI Key

FYVXRBAMWNBWHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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